2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

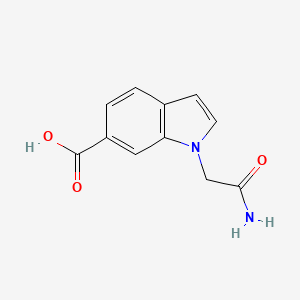

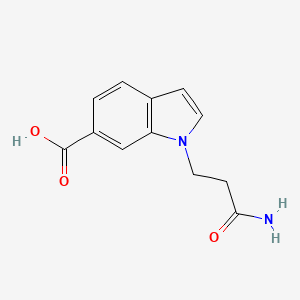

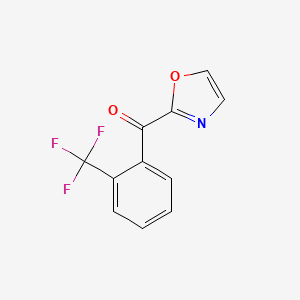

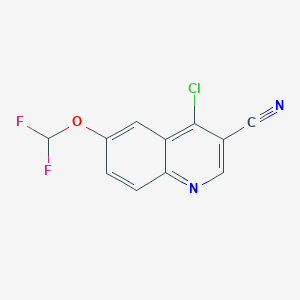

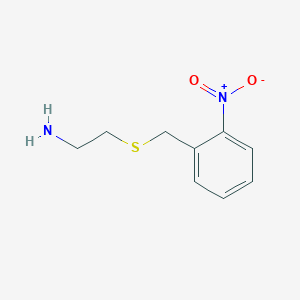

The compound “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone” is likely a complex organic molecule. It appears to contain a cyanophenyl group (a phenyl ring with a cyanide (-CN) substituent), a trifluoromethyl group (-CF3), and an acetophenone group (a phenyl ring with a carbonyl (-C=O) and a methyl (-CH3) substituent).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyanophenyl and trifluoromethyl groups, and the formation of the acetophenone group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl rings could lead to a planar structure, while the electronegative cyanide and trifluoromethyl groups could create areas of high electron density.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyanide group is a strong nucleophile and could participate in various substitution reactions. The carbonyl group of the acetophenone could be involved in addition reactions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanide and carbonyl groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which would be influenced by factors such as the size and shape of the molecule and the presence of polar groups.Scientific Research Applications

-

Organotin (IV) Carboxylates Synthesis and Characterization

- Application : A series of six organotin (IV) carboxylates were synthesized and characterized, where the ligand L = 3- (4-cyanophenyl) acrylic acid .

- Methods : The complexes were synthesized and characterized by elemental analysis, FT-IR, and NMR (1H, 13C). The complex (4) was also analyzed by single crystal X-ray analysis .

- Results : The complexes showed significant antimicrobial activities and cytotoxicity. The triorganotin (IV) complexes exhibited good catalytic activity than their di-analogues .

-

Antiproliferative Activity of New 3-Cyanopyridines

- Application : Substituted cyanopyridines, which have a similar structure to the compound you mentioned, were found to have antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .

- Methods : Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

- Results : The pyridine derivatives showed promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

-

- Application : The compound “Acetonitrile, 2-(3-cyanophenyl)-” has been studied for its reaction thermochemistry data .

- Methods : The reaction thermochemistry data was obtained through various experimental methods, including mass spectrometry .

- Results : The data obtained provides valuable information about the compound’s reactivity and stability .

-

- Application : The field of difluoromethylation has seen significant advances, particularly in the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S .

- Methods : Various metal-based methods have been developed that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

-

Physics Guided Deep Learning for Generative Design of Crystal Materials

- Application : A physics guided deep learning model has been proposed for the generative design of crystal materials . This could potentially be applied to design new materials with desired properties, where “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone” or similar compounds could be used.

- Methods : The model uses a combination of detailed electrochemical experiments with in situ spectroscopy to reach an impressive level of description, at the molecular scale, of organic electrosynthesis reactions .

- Results : The model increases the generation validity by more than 700% compared to FTCP, one of the latest structure generators and by more than 45% compared to the previous CubicGAN model .

-

- Application : The compound “Acetonitrile, 2-(3-cyanophenyl)-” has been studied for its reaction thermochemistry data . This could provide insights into the reactivity and stability of “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone”.

- Methods : The reaction thermochemistry data was obtained through various experimental methods, including mass spectrometry .

- Results : The data obtained provides valuable information about the compound’s reactivity and stability .

Safety And Hazards

As with any chemical compound, handling “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone” would require appropriate safety precautions. The cyanide group is potentially toxic, so care would need to be taken to avoid ingestion or inhalation. The compound should also be kept away from heat or open flame, as organic compounds can often be flammable.

Future Directions

The future study of this compound could involve further exploration of its reactivity and potential uses. For example, it could be investigated as a potential precursor for the synthesis of other complex organic molecules. Additionally, if it were found to have biological activity, it could be studied as a potential pharmaceutical compound.

Please note that this is a general analysis based on the structure and functional groups present in the compound. The exact properties and reactivity could vary depending on the specific arrangement of these groups in the molecule. For a detailed analysis, experimental studies would be needed.

properties

IUPAC Name |

3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSBWRNQQOHIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642334 |

Source

|

| Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone | |

CAS RN |

898784-51-5 |

Source

|

| Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)